molecular formula C10H8BrN B129012 2-Bromo-3-(4-cyanophenyl)-1-propene CAS No. 148252-40-8

2-Bromo-3-(4-cyanophenyl)-1-propene

Cat. No.: B129012
CAS No.: 148252-40-8
M. Wt: 222.08 g/mol
InChI Key: VYLJXFRHNXADQN-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-cyanophenyl)-1-propene is an organic compound that features a bromine atom, a cyanophenyl group, and a propene backbone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Mechanism of Action

Target of Action

Similar compounds such as 2-bromo-4-cyanoacetophenone have been used in the synthesis of various bioactive compounds . The role of these targets can vary depending on the specific biochemical pathways they are involved in.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki cross-coupling reactions . In these reactions, the compound interacts with its targets, leading to the formation of new bonds and the creation of new compounds.

Biochemical Pathways

It’s known that similar compounds can be involved in various chemical reactions, such as the suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bonding formation, which can lead to the synthesis of various organic compounds.

Result of Action

The compound’s involvement in reactions such as the suzuki cross-coupling could result in the synthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-(4-cyanophenyl)-1-propene can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or catalysts. For example, the Suzuki cross-coupling reaction typically requires the presence of a palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-cyanophenyl)-1-propene typically involves the bromination of 3-(4-cyanophenyl)-1-propene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-cyanophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiolate ions.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. These reactions are often performed in non-polar solvents like hexane or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed. These reactions require specific temperature and pH conditions to proceed efficiently.

Major Products Formed

    Substitution Reactions: Products include 3-(4-cyanophenyl)-1-propanol, 3-(4-cyanophenyl)-1-propylamine, and 3-(4-cyanophenyl)-1-propylthiol.

    Addition Reactions: Products include 2-bromo-3-(4-cyanophenyl)-1-chloropropane, 2-bromo-3-(4-cyanophenyl)-1-bromopropane, and 2-bromo-3-(4-cyanophenyl)-1-iodopropane.

    Oxidation and Reduction Reactions: Products include 2-bromo-3-(4-cyanophenyl)-1-propanol and 2-bromo-3-(4-cyanophenyl)-1-propane.

Scientific Research Applications

2-Bromo-3-(4-cyanophenyl)-1-propene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for the manufacture of polymers, dyes, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyanophenyl-2-bromobutanoate
  • 2-Bromo-4-chlorophenyl-2-bromobutanoate
  • 2-Bromo-3,3,3-trifluoropropene

Uniqueness

2-Bromo-3-(4-cyanophenyl)-1-propene stands out due to its combination of a bromine atom, a cyanophenyl group, and a propene backbone This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLJXFRHNXADQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435683
Record name 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-40-8
Record name 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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